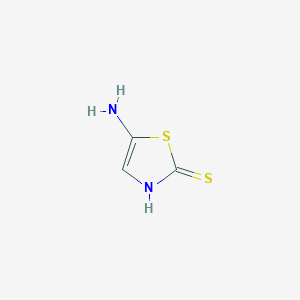

5-Aminothiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSYHXNOKHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403316 | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-51-5 | |

| Record name | 6294-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Aminothiazole 2 Thiol and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the thiazole (B1198619) ring form the bedrock of approaches to 5-aminothiazole-2-thiol. These routes, developed over decades of chemical research, remain relevant in both laboratory and industrial settings.

Cyclization of Thiourea (B124793) with α-Halocarbonyl Compounds

A cornerstone of thiazole synthesis, the Hantzsch thiazole synthesis, involves the cyclization reaction between an alpha-halocarbonyl compound and a thiourea derivative. wikipedia.orgwikipedia.org This method is widely utilized for the preparation of 2-aminothiazoles. For the specific synthesis of this compound, a variation of this classical route is employed.

The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles generally proceeds through the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the 2-aminothiazole (B372263) ring. rsc.org

In the context of synthesizing derivatives, for instance, the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (B145695) leads to the formation of a 2-amino-5-methylthiazole (B129938) derivative. nih.gov The general conditions for these reactions often involve refluxing the reactants in a suitable solvent, such as ethanol. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Condition | Product Type |

| Thiourea | α-Haloketone | Ethanol | Reflux | 2-Aminothiazole |

| Thiourea | Ethyl 4-bromo-3-oxopentanoate | Ethanol | Microwave | 2-Amino-5-methylthiazole derivative |

For industrial-scale production, the efficiency and safety of synthetic processes are paramount. Adaptations to the classical Hantzsch synthesis often focus on improving yields, reducing reaction times, and utilizing less hazardous materials. The use of microwave irradiation, for example, has been shown to accelerate the reaction between propargyl bromides and thioureas, leading to high yields of 2-aminothiazoles in a matter of minutes. organic-chemistry.org

Optimization parameters that are typically considered include:

Catalyst: While many reactions proceed without a catalyst, the use of catalysts can enhance reaction rates and yields.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Ethanol is a common choice. nih.gov

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of products.

Cook–Heilbron Thiazole Synthesis

First discovered in 1947, the Cook–Heilbron thiazole synthesis is a significant method for producing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgresearchgate.net A key advantage of this method is that it proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org

When carbon disulfide is used as a reactant with an α-aminonitrile, the resulting product is a 5-amino-2-mercaptothiazole, which is a tautomer of this compound. wikipedia.org The mechanism begins with the nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of carbon disulfide. This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon. A subsequent tautomerization leads to the formation of the aromatic 5-aminothiazole ring. wikipedia.org

| α-Amino Compound | Reagent | Product |

| α-Aminonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole |

| Aminocyanoacetate | Dithioacid | 5-Aminothiazole derivative |

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has seen the development of more efficient and versatile methods for constructing heterocyclic rings, including the this compound scaffold. These modern approaches often prioritize atom economy, step economy, and the generation of molecular diversity.

One-Pot Multicomponent Cascade Cyclization Reactions

One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes the need for purification of intermediates, thereby saving time and resources. ijcce.ac.ir

The synthesis of thiazole derivatives has benefited from the development of MCRs. For instance, a novel one-pot aqueous reaction for the synthesis of 2-iminothiazolines and 2-aminothiazoles has been developed using isocyanides, amines, sulfur, and 2'-bromoacetophenones. researchgate.net Another example involves a one-pot, three-component reaction for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov

A notable one-pot synthesis of 2-aminothiazoles utilizes a multifunctional ionic liquid nanocatalyst. This method involves the reaction of an acetophenone (B1666503) derivative and thiourea in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source. rsc.org The reaction proceeds efficiently under optimized conditions, offering high yields and the advantage of a recyclable catalyst. rsc.org

| Starting Materials | Catalyst/Reagent | Key Features | Product Type |

| Isocyanides, amines, sulfur, 2'-bromoacetophenones | None | Aqueous conditions, step- and atom-economy | 2-Iminothiazolines and 2-aminothiazoles |

| Acetophenone, thiourea | Trichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe3O4 | Green halogen source, recyclable nanocatalyst, high efficiency | 2-Aminothiazoles |

| 2-(2-benzylidene hydrazinyl)-4-methylthiazole, various reagents | None | Three-component reaction | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives |

Utilizing Enaminones, Cyanamide, and Elemental Sulfur

A highly effective and atom-economical approach for the synthesis of 2-amino-5-acylthiazole derivatives involves a one-pot, three-component cascade cyclization reaction. This method utilizes readily available starting materials: enaminones, cyanamide, and elemental sulfur. nih.govfigshare.com The reaction is typically promoted by a tertiary amine and proceeds with good tolerance for various functional groups, affording the desired products in moderate to excellent yields. nih.govfigshare.com

This strategy is valued for its operational simplicity and for providing an effective pathway to potentially bioactive 2-amino-5-acylthiazole derivatives from simple precursors. figshare.com The process involves the formation of new C-S and C-N bonds, constructing the thiazole ring in a single step. organic-chemistry.org Up to 28 different compounds bearing diverse structural variations have been successfully synthesized using this methodology. nih.govfigshare.com

Table 1: Examples of 2-Amino-5-acylthiazoles Synthesized via Three-Component Cascade Cyclization

| Enaminone Reactant | Cyanamide | Sulfur Source | Product | Yield (%) | Reference |

| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Yes | Elemental Sulfur | 2-amino-5-benzoyl-4-phenylthiazole | 85% | nih.gov |

| (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Yes | Elemental Sulfur | 5-(4-chlorobenzoyl)-4-(4-chlorophenyl)thiazol-2-amine | 92% | nih.gov |

| (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Yes | Elemental Sulfur | 5-(4-methylbenzoyl)-4-(p-tolyl)thiazol-2-amine | 88% | nih.gov |

Oxidative Coupling of Ketones and Thiourea (e.g., Iodine/DMSO-Catalyzed)

A prominent method for synthesizing 2-aminothiazoles is the direct oxidative coupling of ketones and thiourea, which serves as a modern, catalyzed version of the classical Hantzsch synthesis. bohrium.com This approach avoids the need to pre-synthesize and handle α-haloketones by generating the halogenated intermediate in situ. bohrium.com A common catalytic system for this transformation is molecular iodine (I₂) with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant. bohrium.comresearchgate.net

The proposed reaction pathway involves the initial iodine-catalyzed conversion of the ketone (e.g., acetophenone) into an α-iodoketone intermediate. bohrium.com This intermediate then undergoes the classical Hantzsch condensation with thiourea to form the 2-aminothiazole ring. bohrium.comresearchgate.net The DMSO plays a crucial role in completing the catalytic cycle by oxidizing the hydrogen iodide (HI) formed during the reaction back to molecular iodine. bohrium.com This one-pot procedure is convenient and effective for a range of substituted acetophenones and other ketones, providing the corresponding thiazoles in moderate to good yields. bohrium.comnih.govmdpi.com

Table 2: Iodine/DMSO-Catalyzed Synthesis of 2-Aminothiazoles

| Ketone | Thio-Source | Catalyst/Oxidant | Product | Yield (%) | Reference |

| Acetophenone | Thiourea | I₂ / DMSO | 4-phenylthiazol-2-amine | 79% | researchgate.net |

| 4'-Chloroacetophenone | Thiourea | I₂ / DMSO | 4-(4-chlorophenyl)thiazol-2-amine | 75% | researchgate.net |

| 2-Heptanone | Thiourea | I₂ / DMSO | 4-pentylthiazol-2-amine | - | nih.gov |

| Acetone | Thiourea | I₂ / DMSO | 4-methylthiazol-2-amine | - | nih.gov |

Visible-Light-Promoted Approaches from Active Methylene (B1212753) Ketones and Thioureas

In recent years, visible-light photocatalysis has emerged as a powerful tool for green and sustainable chemical synthesis. thieme-connect.com This approach has been successfully applied to the construction of 2-aminothiazole skeletons from active methylene ketones and various thioureas. organic-chemistry.orgthieme-connect.de These reactions are typically conducted at room temperature under an air atmosphere, using a metal-free organic dye, such as Eosin Y, as the photocatalyst. organic-chemistry.org

This method offers significant advantages, including mild reaction conditions, operational simplicity, and high product yields (up to 96%). organic-chemistry.org It proceeds via a C(sp³)–H bond functionalization pathway, avoiding the need for prefunctionalized substrates or harsh chemical oxidants. organic-chemistry.org The proposed mechanism involves the photoexcitation of the catalyst, which then initiates a single-electron transfer from the ketone to generate radical intermediates. These radicals undergo C–S bond formation with thiourea, followed by cyclization and dehydration to yield the final 2-aminothiazole product. organic-chemistry.org A similar strategy has been developed for the reaction of enaminones with thioureas, using Ru(bpy)₃Cl₂ as the photocatalyst. organic-chemistry.org

Polymer-Supported Synthesis Methodologies

Polymer-supported or solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase chemistry for creating libraries of aminothiazole derivatives. rsc.orgrsc.org These methodologies have gained attention due to numerous advantages, including simplified execution and work-up procedures, increased product yields, greater selectivity, and the ability to recover and reuse catalysts. rsc.orgrsc.org

In a typical solid-phase approach, a substrate is anchored to a polymer resin. rsc.org For instance, an α-bromoketone can be bound to the resin and then treated with a solution of thiourea to form the resin-bound 2-aminothiazole. rsc.org This immobilized intermediate can then be further derivatized, for example, by acylation at the amino group. The final product is subsequently cleaved from the resin support using an acid like trifluoroacetic acid (TFA). rsc.org This technique facilitates the purification process, as excess reagents and by-products can be simply washed away from the resin-bound product. This approach has been successfully used to prepare substituted 2-aminothiazoles, aminothiazoyloxamates, and aminothiazoylamides. nih.gov

Halogen-Free Synthesis Protocols

The development of halogen-free synthesis protocols is a key goal in green chemistry, aiming to reduce the use of hazardous and toxic reagents. rsc.org Several of the modern methods for synthesizing this compound derivatives align with this principle.

One of the primary examples is the three-component reaction involving enaminones, cyanamide, and elemental sulfur. nih.govfigshare.com This method completely avoids the use of halogenated starting materials or intermediates, relying on elemental sulfur as the sulfur atom source for the thiazole ring. nih.gov

Similarly, visible-light-promoted syntheses from active methylene ketones and thioureas represent a green, halogen-free pathway. organic-chemistry.orgthieme-connect.de These reactions are promoted by light and a photocatalyst under ambient conditions, bypassing the need for halogenating agents that are characteristic of the traditional Hantzsch synthesis and its catalyzed variants. organic-chemistry.org Another approach involves the reaction of 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature, which proceeds efficiently without a catalyst, offering a greener reaction medium despite the halogenated starting material. researchgate.net

Reactivity and Chemical Transformations of 5 Aminothiazole 2 Thiol

Fundamental Reaction Pathways

The reactivity of 5-Aminothiazole-2-thiol is primarily governed by the independent and cooperative actions of its amino and thiol functionalities. These groups serve as the primary sites for oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions of the Thiol Group

The thiol (-SH) group is susceptible to oxidation, a common reaction pathway for such sulfur-containing compounds. Mild oxidizing agents can induce the formation of a disulfide bond, linking two molecules of the parent thiol. This reaction is a fundamental transformation in thiol chemistry, leading to the creation of a symmetrical disulfide. libretexts.orgyoutube.com

The general transformation is as follows: 2 R-SH + [O] → R-S-S-R + H₂O

In this reaction, two molecules of this compound couple at their sulfur atoms to form 2,2'-dithiobis(5-aminothiazole). This process is often reversible under reducing conditions. The oxidation can be carried out by various reagents, including hydrogen peroxide, iodine, or even exposure to atmospheric oxygen, which can be catalyzed by trace metals. nih.gov

Reduction Reactions Leading to Amines and Other Derivatives

Reduction reactions specifically targeting the thiol or amino groups of this compound are not commonly documented. The amino group is already in its most reduced state. The thiol group can be involved in the reduction of other molecules but is not typically reduced further itself. The thiazole (B1198619) ring is aromatic and generally stable, requiring harsh conditions for hydrogenation, which would likely affect the functional groups as well.

However, disulfide derivatives formed from the oxidation of the thiol group can be readily reduced back to the parent thiol. youtube.com This redox cycle is a hallmark of thiol/disulfide chemistry. Common reducing agents for this transformation include thiols like dithiothreitol (B142953) (DTT) or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov

Nucleophilic Substitution Reactions Involving Amino and Thiol Groups

Both the amino and thiol groups of this compound are potent nucleophiles and readily participate in nucleophilic substitution reactions. The sulfur atom of the thiol group (as the thiolate anion) and the nitrogen atom of the amino group can attack electrophilic carbon centers.

S-Alkylation and S-Acylation: The thiol group is easily alkylated by reacting with alkyl halides or acylated with acyl chlorides. These reactions typically proceed under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion. This allows for the formation of thioethers and thioesters, respectively.

N-Alkylation and N-Acylation: The 5-amino group behaves like a typical aromatic amine and can be alkylated or acylated. ias.ac.in N-acylation is a common derivatization, often achieved by reacting the amine with an acid chloride or anhydride (B1165640) to form an amide. nih.gov

These reactions are fundamental in modifying the structure and properties of the parent molecule.

Reactions with Electrophilic Reagents

Due to the presence of multiple nucleophilic sites—the exocyclic amino nitrogen, the exocyclic thiol sulfur, and the ring nitrogen—this compound exhibits versatile reactivity towards a wide range of electrophiles. The site of reaction often depends on the nature of the electrophile and the reaction conditions.

The 5-amino group, being an activating, electron-donating group, enhances the electron density of the thiazole ring, particularly at the C4 position. However, the primary reactions with electrophiles typically occur at the more nucleophilic exocyclic functional groups.

| Electrophile | Reactive Site | Product Type |

| Alkyl Halides (R-X) | Thiol (S) or Amino (N) | Thioether or N-Alkyl Amine |

| Acyl Halides (RCO-Cl) | Amino (N) or Thiol (S) | Amide or Thioester |

| Aldehydes/Ketones | Amino (N) | Imine (Schiff Base) |

| Isothiocyanates (R-NCS) | Amino (N) | Thiourea (B124793) Derivative |

The relative reactivity (S vs. N) can often be controlled by adjusting the pH and choice of solvent. For instance, in basic conditions, the thiol is deprotonated to the highly nucleophilic thiolate, favoring S-substitution.

Derivatization Strategies via Functional Group Modifications

The modification of the amino and thiol groups provides a powerful strategy for synthesizing a diverse library of derivatives from this compound.

N-Substitution Reactions (e.g., Amidation, Schiff Base Formation)

The 5-amino group is a primary site for derivatization, behaving as a typical aromatic amine. ias.ac.in This allows for straightforward N-substitution reactions to build more complex molecules.

Amidation: Amides are readily formed by the reaction of the 5-amino group with acylating agents such as acid chlorides or anhydrides. nih.gov This reaction is fundamental for creating stable amide linkages. For example, reacting 2-aminothiazole (B372263) derivatives with acyl chlorides is a common strategy in the synthesis of biologically active compounds. mdpi.comsemanticscholar.org

Schiff Base Formation: The condensation of the primary amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. ekb.egnih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The formation of Schiff bases from aminothiazole precursors is a widely used method for synthesizing ligands for metal complexes and compounds with diverse pharmacological activities. nih.govresearchgate.net The reaction is generally reversible and proceeds by nucleophilic attack of the amino group on the carbonyl carbon.

| Reaction Type | Reagent | Functional Group Formed |

| Amidation | Acyl Chloride (RCOCl) | Amide (-NH-CO-R) |

| Amidation | Acid Anhydride ((RCO)₂O) | Amide (-NH-CO-R) |

| Schiff Base Formation | Aldehyde (RCHO) | Imine (-N=CH-R) |

| Schiff Base Formation | Ketone (RCOR') | Imine (-N=CR-R') |

These N-substitution strategies are crucial for modifying the molecule's properties and are frequently employed in medicinal chemistry to explore structure-activity relationships. nih.gov

S-Alkylation and S-Acylation Reactions

The thiol group at the C-2 position of this compound is a primary site for electrophilic attack, readily undergoing S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.

S-Alkylation:

The sulfur atom in the thiol group is highly nucleophilic, making S-alkylation a facile and common transformation. This reaction is typically achieved by treating the this compound, or its derivatives, with various alkylating agents such as alkyl halides.

Detailed research on related compounds, such as alkyl 5-amino-2-mercaptothiazole-4-carboxylates, has shown that S-alkylation can be performed efficiently. researchgate.net For instance, the reaction with (ethenyl/ethynyl)methyl bromides proceeds under phase-transfer catalyzed conditions, which helps to avoid potential ring-transformation side reactions. researchgate.net This method highlights a regioselective alkylation at the sulfur atom. researchgate.net The general conditions often involve a base to deprotonate the thiol, thereby increasing its nucleophilicity, and an appropriate solvent.

Table 1: Examples of S-Alkylation Reactions on 5-Amino-2-mercaptothiazole Derivatives Data derived from studies on closely related analogues.

| Alkylating Agent | Product Type | Reaction Conditions | Reference |

| (Ethenyl/ethynyl)methyl bromides | S-allyl/propargyl thioether | Phase-transfer catalysis | researchgate.net |

S-Acylation:

While S-alkylation is well-documented for this class of compounds, S-acylation of the thiol group is also a feasible transformation, leading to the formation of S-acyl derivatives (thioesters). This reaction typically involves reacting the thiol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to facilitate the reaction. Information on S-acylation is often discussed in the broader context of post-translational modifications of proteins involving cysteine residues, where the reversible formation of a thioester linkage is key. biorxiv.org However, specific examples detailing the S-acylation of this compound itself are less commonly reported in the surveyed literature compared to S-alkylation.

Ring Substitutions and Functionalization at the C-5 Position

The C-5 position of the 2-aminothiazole scaffold is amenable to substitution, which is a key strategy for synthesizing a wide array of derivatives. A common pathway for functionalization at this position involves an initial halogenation step, followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. jocpr.comjocpr.com

Halogenation at the C-5 Position:

The first step towards functionalizing the C-5 position is often the introduction of a halogen atom (typically bromine). The halogenation of 2-aminothiazoles yields 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.comjocpr.com This halogenated intermediate serves as a versatile precursor for subsequent transformations.

Nucleophilic Aromatic Substitution:

The 2-amino-5-halothiazole intermediate can readily undergo nucleophilic substitution reactions, where the halide is displaced by a variety of strong nucleophiles. jocpr.comjocpr.com This method allows for the direct introduction of different functional groups at the C-5 position. For example, reactions with amines (like piperidine (B6355638) or morpholine) or sulfur nucleophiles (like thiourea) have been successfully employed to synthesize 5-amino- and 5-thio-substituted 2-aminothiazoles. jocpr.com These reactions are often carried out in the presence of a base and a suitable solvent, such as DMF or acetonitrile. jocpr.com

Table 2: Nucleophilic Substitution Reactions at the C-5 Position of 2-Amino-4-phenylthiazole Derivatives

| Nucleophile | Product | Reagents/Conditions | Reference |

| Thiourea | Bis(2-amino-4-phenylthiazol-5-yl)sulfide | Br₂/NaHCO₃/DMF | jocpr.com |

| Piperidine | 5-(Piperidin-1-yl)-2-amino-4-phenylthiazole | CuBr₂/Amine/CH₃CN | jocpr.com |

| Morpholine (B109124) | 5-(Morpholin-4-yl)-2-amino-4-phenylthiazole | CuBr₂/Amine/CH₃CN | jocpr.com |

Palladium-Catalyzed Cross-Coupling Reactions:

A more advanced method for functionalizing the C-5 position involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govmdpi.com This powerful C-C bond-forming reaction allows for the introduction of various aryl or heteroaryl groups at the C-5 position. The reaction typically involves coupling a 5-bromo-2-aminothiazole derivative with an appropriate boronic acid in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base. nih.govmdpi.commdpi.com This approach is highly versatile and has been used to synthesize a range of biologically relevant molecules. nih.govmdpi.com For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved via a Suzuki reaction between an amide of 2-amino-5-bromothiazole and 4-fluorophenylboronic acid. nih.govmdpi.com

Table 3: Suzuki Cross-Coupling Reactions on 5-Bromo-2-aminothiazole Derivatives

| Boronic Acid | Product | Catalyst/Base | Reference |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-aminothiazole derivative | Palladium catalyst | nih.govmdpi.com |

| Arylboronic acids | 5-Aryl-2-aminothiazole derivatives | Pd(PPh₃)₄ / K₃PO₄ | mdpi.com |

Based on a comprehensive search of available scientific literature, there is insufficient information to generate an article on the coordination chemistry of the specific compound “this compound” according to the detailed outline provided.

While the compound this compound (CAS No. 6294-51-5) is known and has been mentioned in patents as a reagent in organic synthesis, its role and behavior as a ligand in coordination chemistry are not documented in the accessible literature. The available research in this area predominantly focuses on related but distinct compounds, such as derivatives of 2-aminothiazole or the isomeric compound 5-amino-1,3,4-thiadiazole-2-thiol, which fall outside the strict scope of the present request.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline for this compound.

Coordination Chemistry and Metal Complexes of 5 Aminothiazole 2 Thiol

Geometry and Structural Elucidation of Coordination Compounds

The geometry of metal complexes containing aminothiazole-derived ligands is primarily determined by the nature of the metal ion, the ligand-to-metal ratio, and the coordination environment. Spectroscopic techniques and magnetic susceptibility measurements are crucial tools for elucidating these structures.

An octahedral geometry is a common coordination arrangement for metal complexes of aminothiazole-based ligands, particularly with divalent and trivalent transition metals. In this geometry, the central metal ion is coordinated to six donor atoms.

In studies of Schiff base ligands derived from 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine, chelation with bivalent metals such as cobalt(II), nickel(II), copper(II), and zinc(II) in a 1:2 metal-to-ligand ratio resulted in complexes with a suggested octahedral geometry. nih.gov This was determined through spectral (UV-Vis, FT-IR, MS) and magnetic results. nih.gov Electronic absorption experiments on these aminothiazole-linked metal chelates further supported the assignment of an octahedral geometry. nih.gov

Similarly, research on transition metal complexes with Schiff base ligands derived from 2-amino-5-methylthiazole (B129938) has shown the formation of octahedral complexes. derpharmachemica.com Analytical data revealed a 1:2 metal-to-ligand ratio, and the ligands were found to coordinate in a bidentate manner. derpharmachemica.com For instance, nickel(II) complexes of aminothiazole Schiff bases have been reported to exhibit magnetic moment values consistent with an octahedral geometry with two unpaired electrons, indicating their paramagnetic nature. nih.gov Zinc(II) complexes, being diamagnetic with no unpaired electrons, also adopt an octahedral geometry. nih.gov

A dinuclear nickel(II) complex with a 5-N-arylaminothiazole derivative demonstrated a distorted octahedral geometry. In this structure, two nickel centers are bridged by two chlorine atoms. drugbank.com

While octahedral geometry is prevalent, square-pyramidal arrangements are also observed, particularly with certain metal ions like oxovanadium(IV). In a square-pyramidal geometry, the central metal ion is coordinated to five donor atoms, with four in the basal plane and one in the axial position.

Studies on a series of aminothiazole-derived Schiff base ligands complexed with various 3d-transition metals confirmed a square-pyramidal geometry for the oxovanadium(IV) complexes. jmchemsci.com This was established through spectral and magnetic data, with the experimental magnetic moments for the oxovanadium complexes indicating the presence of a single unpaired electron, which is characteristic of a square-pyramidal geometry. jmchemsci.com

Enhanced Bioactivity upon Metal Chelation

A significant aspect of the coordination chemistry of aminothiazole derivatives is the notable enhancement of their biological activity upon chelation with metal ions. The resulting metal complexes often exhibit superior antimicrobial and antioxidant properties compared to the free ligands. This enhancement is attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the complex, facilitating its penetration through the lipid layer of microbial cell membranes.

Research has consistently shown that metal-based compounds can be potent replacements for traditional organic drugs, often exhibiting higher yields and specificity in their reactions. nih.gov The coordination of metal ions to aminothiazole-derived ligands has been found to significantly improve their toxicological and pharmacological properties. nih.govjmchemsci.com

The antibacterial and antifungal activities of these complexes have been evaluated against a range of pathogens. For example, aminothiazole-linked metal chelates have shown significant activity against Gram-positive (e.g., Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Salmonella typhimurium) bacteria, as well as fungal species like Aspergillus niger and Aspergillus terreus. nih.govjmchemsci.com In many cases, the bioactivity of the metal chelates is comparable to standard drugs. jmchemsci.com

The following table summarizes the antimicrobial activity of some aminothiazole-derived Schiff base metal complexes, illustrating the enhanced effect upon chelation.

| Compound/Complex | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

| Ligand (S¹) | Micrococcus luteus | - | Aspergillus niger | - |

| Ligand (S²) | Escherichia coli | - | Aspergillus terreus | - |

| Co(II) Complex (1) | Micrococcus luteus | 12 | Aspergillus niger | 13 |

| Ni(II) Complex (2) | Escherichia coli | 13 | Aspergillus terreus | 12 |

| Cu(II) Complex (3) | Micrococcus luteus | 15 | Aspergillus niger | 15 |

| Zn(II) Complex (4) | Escherichia coli | 14 | Aspergillus terreus | 13 |

| Cu(II) Complex (7) | Escherichia coli | 21 | Aspergillus niger | 20 |

| Zn(II) Complex (8) | Micrococcus luteus | 20 | - | - |

| Ni(II) Complex (6) | - | - | Aspergillus terreus | 18 |

Data derived from studies on aminothiazole Schiff base complexes. nih.gov

This enhanced bioactivity underscores the therapeutic potential of 5-Aminothiazole-2-thiol metal complexes in the development of novel antimicrobial agents.

Biological Activities and Pharmacological Potential of 5 Aminothiazole 2 Thiol and Its Derivatives

Anticancer Activity

Derivatives of the 2-aminothiazole (B372263) structure have shown potent and selective inhibitory activity against a wide array of human cancer cell lines, including breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers. nih.gov This broad spectrum of activity has established the 2-aminothiazole scaffold as a "privileged structure" in the development of new anticancer drugs. researchgate.net

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction

A primary mechanism by which these compounds exert their anticancer effects is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to an arrest of the cell cycle, followed by the induction of apoptosis, or programmed cell death. nih.gov One derivative, TH-39, was found to induce apoptosis in K562 leukemia cells in a time- and concentration-dependent manner. nih.gov This process was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic pathway, alongside the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, TH-39 was observed to increase the accumulation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, suggesting that it triggers apoptosis through the ROS-mitochondrial pathway. nih.gov

Targeting Specific Signaling Pathways (e.g., KPNB1, Hec1/Nek2, Chk1)

The anticancer activity of 5-Aminothiazole-2-thiol derivatives is also linked to their ability to target specific proteins and signaling pathways crucial for cancer cell survival and proliferation.

KPNB1 (Importin β1): Importin β1 is a protein that is frequently overexpressed in cancer cells and plays a vital role in cell proliferation. Aminothiazole derivatives have been identified as KPNB1-targeted anticancer agents, demonstrating the potential of KPNB1 inhibition as a novel therapeutic strategy.

Hec1/Nek2: The interaction between Hec1 and Nek2 proteins is critical for proper chromosome segregation during mitosis. A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles were specifically designed and synthesized to act as Hec1/Nek2 inhibitors. nih.gov These compounds disrupt the Hec1/Nek2 interaction, leading to mitotic abnormalities and apoptosis. nih.govnih.gov For example, compound 32 was shown to reduce the level of Hec1 co-immunoprecipitated with Nek2 and cause Nek2 degradation. nih.gov Fluorinated derivatives of this series are considered promising preclinical candidates for targeting this pathway. mdpi.com

Chk1 (Checkpoint Kinase 1): Chk1 is a key mediator in the DNA damage response pathway. Pyridyl aminothiazoles have been developed as potent inhibitors of Chk1, which can sensitize cancer cells to traditional chemotherapy agents.

Efficacy across Diverse Human Cancer Cell Lines

The cytotoxic effects of 2-aminothiazole derivatives have been documented across a broad range of human cancer cell lines. Research has demonstrated their efficacy in inhibiting the growth of cancers originating from various tissues. nih.gov For instance, certain derivatives have shown significant activity against leukemia cell lines such as RPMI-8226 and SR. nih.gov Other studies have highlighted potent effects against lung (H1299), glioma (SHG-44), breast (MCF-7), and hepatocellular carcinoma (HepG2, PC12) cell lines. mdpi.comnih.govresearchgate.net The versatility of this chemical scaffold allows for modifications that can be tailored to target specific cancer types. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| TH-39 (15) | K562 | Leukemia | - |

| Compound 27 | HeLa | Cervical | 1.6 ± 0.8 |

| Compound 28 | HT29 | Colon | 0.63 |

| Compound 20 | SHG-44 | Glioma | 4.03 |

| Compound 20 | H1299 | Lung | 4.89 |

| Compound 7e | SKRB-3 | Breast | 0.0012 |

| Compound 7e | SW620 | Colon | 0.0043 |

| Compound 7e | A549 | Lung | 0.044 |

| Compound 7e | HepG2 | Liver | 0.048 |

| Compound 17b | MCF-7 | Breast | 1.86 |

In Vitro and In Vivo Tumor Growth Inhibition Studies

Extensive in vitro studies have established the antiproliferative activity of these compounds. For example, a series of pyridinyl-2-amine linked benzothiazole-2-thiol derivatives showed potent and broad-spectrum activity against various human cancer cell lines, with compound 7e being particularly effective against SKRB-3 breast cancer and SW620 colon cancer cells, with IC50 values in the nanomolar range. nih.gov

The therapeutic potential of these derivatives has also been validated in preclinical in vivo models. A notable example is compound 32 , a Hec1/Nek2 inhibitor, which demonstrated significant antitumor activity in mice bearing human MDA-MB-231 (breast cancer) xenografts. nih.gov This successful transition from in vitro efficacy to in vivo tumor growth inhibition underscores the potential of these compounds as viable anticancer drug candidates. nih.gov

Structure-Activity Relationships (SAR) Governing Anticancer Potency

Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent 2-aminothiazole-based anticancer agents. Key findings include:

Substituents on the Thiazole (B1198619) Ring: The introduction of lipophilic substituents, such as butylidene and benzylic amines, at the C4 and C5 positions of the thiazole ring has been shown to enhance cytotoxicity. Conversely, adding a methyl group at these positions tends to decrease potency. nih.gov

Modifications at the 2-Amino Group: The nature of the substituent at the 2-amino position is critical. For instance, replacing a 2-acetylamino group with an alkylamino group can lead to a significant drop in cell-based activity. nih.gov In contrast, incorporating a 2-(dialkylamino)ethylurea moiety can maintain potent antiproliferative activity. nih.gov

Aromatic and Heterocyclic Moieties: The addition of various aromatic and heterocyclic rings can significantly influence anticancer activity. For example, derivatives with a methoxy (B1213986) group on a pyridine (B92270) ring have shown increased antiproliferative effects. nih.gov Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited potent, broad-spectrum anti-cancer activities. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, this compound and its derivatives have emerged as a significant class of antimicrobial agents. dntb.gov.ua The 2-aminothiazole scaffold is a core component of several clinically used antibiotics, including third-generation cephalosporins like Cefdinir. ekb.egresearchgate.net Research has demonstrated that derivatives of this structure exhibit a broad spectrum of activity against various bacterial and fungal pathogens. mdpi.com

Studies have shown that certain 2-amino-5-thiol-1,3,4-thiadiazole derivatives possess moderate to good activity against Gram-positive bacteria and low to moderate activity against Gram-negative bacteria. uobaghdad.edu.iq Other synthesized 2-aminothiazole derivatives have been tested against a panel of microbes including Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungi Candida albicans and Cryptococcus neoformans. ekb.eg The incorporation of moieties like 1,3,4-oxadiazole-2-thiol (B52307) has been shown to yield high antibacterial activity. ekb.eg Furthermore, isosteric replacement of the thiazole ring with an oxazole (B20620) has been investigated as a strategy to improve physicochemical properties and antimicrobial potency, particularly against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial Spectrum of 2-Aminothiazole Derivatives

| Compound Type | Target Microorganism | Type | Activity Level | Reference |

|---|---|---|---|---|

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Bacteria | Moderate to Good | uobaghdad.edu.iq |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives | Gram-negative bacteria | Bacteria | Low to Moderate | uobaghdad.edu.iq |

| 1,3,4 oxadiazole -2 thiol derivative | Staphylococcus aureus | Bacteria | High | ekb.eg |

| 1,3,4 oxadiazole -2 thiol derivative | Candida albicans | Fungus | Active | ekb.eg |

| 1,3,4 oxadiazole -2 thiol derivative | Cryptococcus neoformans | Fungus | Active | ekb.eg |

| N-oxazolyl-carboxamides | Mycobacterium tuberculosis | Bacteria | High | nih.gov |

Anti-inflammatory Activity

Thiazole-containing compounds have been recognized for their anti-inflammatory properties. mdpi.commdpi.comwjpmr.com This activity is often mediated through the inhibition of key enzymes involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Thiazole derivatives have been specifically investigated as inhibitors of COX-1 and COX-2. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in inflammation, while COX-1 is associated with maintaining gastric mucosal integrity. sciepub.com

Studies on novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have evaluated their inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov Certain derivatives were identified as potent and selective inhibitors of the COX-2 enzyme. For example, one unsubstituted derivative showed 88.5% inhibition of COX-2 at a 10 μM concentration. nih.gov Other research on 4-substituted thiazole analogues also identified compounds that are highly selective inhibitors of COX-2, with IC50 values in the nanomolar range. nih.gov

| Compound Type | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (unsubstituted) | COX-2 | 88.5% inhibition at 10 µM | nih.gov |

| 2-[(1,5-diphenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (unsubstituted) | COX-1 | 60.9% inhibition at 10 µM | nih.gov |

| 4-Substituted thiazole analogues of indomethacin | COX-2 | Selective inhibition with IC50 values as low as 0.3 nM | nih.gov |

Modulation of 5-Lipoxygenase (5-LOX) Activity

Derivatives of 2-aminothiazole have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pivotal lipid mediators in various immune and inflammatory reactions. The inhibition of 5-LOX is a validated therapeutic target for inflammatory diseases.

Structure-activity relationship (SAR) studies have been conducted to optimize the 2-aminothiazole scaffold for 5-LOX inhibition. These studies have led to the development of lead compounds with high potency. For instance, bioisosteric replacement and the introduction of novel functionalities at various positions of the 2-aminothiazole ring have yielded compounds with significant inhibitory activity. Two such optimized leads, ST-1853 and ST-1906, have demonstrated high potency with IC50 values in the nanomolar range in intact polymorphonuclear leukocytes, along with specificity and a non-cytotoxic profile.

Furthermore, chalcogen-containing derivatives, such as 4-(4-benzylphenyl)thiazol-2-amine (ARM1), have been shown to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H) and also block 5-LOX activity in leukocytes. This dual inhibition presents a novel strategy for modulating the production of pro-inflammatory mediators.

Mechanistic Insights into Anti-inflammatory Action (Redox and Non-Redox Pathways)

The anti-inflammatory effects of 5-aminothiazole derivatives are mediated through various mechanistic pathways, involving both redox and non-redox processes. A primary mechanism is the modulation of the arachidonic acid cascade, which involves key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX). Thiazole derivatives have demonstrated the ability to block 5-LOX and COX-2, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Beyond the arachidonic acid pathway, the anti-inflammatory action of these compounds extends to the modulation of downstream signaling pathways. These include the JAK-STAT, MAPK, and JNK pathways, which are crucial in the cellular response to inflammatory stimuli. Additionally, thiazole derivatives can influence the activity of transcription factors such as NF-κB and Nrf2, and modulate the levels of pro-inflammatory cytokines like TNF-α. The ability to interfere with these multiple signaling cascades underscores the comprehensive anti-inflammatory potential of the 5-aminothiazole scaffold.

Antioxidant Activity

Derivatives of this compound exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate oxidative stress-related enzymes.

The radical scavenging potential of 5-aminothiazole derivatives has been extensively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Several studies have reported the synthesis of novel 5-aminothiazole derivatives and their subsequent evaluation for DPPH radical scavenging activity. For example, a series of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives showed significant radical scavenging potential, with some compounds exhibiting IC50 values comparable to the standard antioxidant ascorbic acid. The presence of electron-donating substituents on the aromatic rings of these derivatives was found to enhance their DPPH activity.

In another study, novel aminothiazole derivatives bearing various phenyl substituents were synthesized and tested for their antioxidant capacity. Compounds with 4-fluorophenyl and 4-phenyl substituents demonstrated very high DPPH radical-scavenging ability.

| Compound | Substituent | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|---|

| Compound 6a | p-hydroxyl | 14.9 | Ascorbic Acid | N/A |

| Compound 6e | p-hydroxyl | 15.0 |

Some thiazole derivatives have been shown to possess superoxide (B77818) dismutase (SOD)-mimetic activity. SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. A study on a synthesized thiazole compound demonstrated its ability to increase pancreatic superoxide dismutase (SOD) activity, suggesting its potential to mitigate oxidative stress by enhancing the endogenous antioxidant defense system. ijpsjournal.com

The antioxidant action of 5-aminothiazole derivatives is rooted in their chemical structure. The mechanism of DPPH radical scavenging is often based on either a hydrogen-atom transfer (HAT) or a single-electron transfer (SET) process. eurekaselect.com The thiazole ring and its substituents can donate a hydrogen atom or an electron to stabilize free radicals.

Mechanistic studies have also revealed that in some aminothiazole derivatives, an initially formed nitrogen-centered radical can transform into a more stable sulfur-centered radical, which contributes to their radical scavenging ability. This delocalization of the radical enhances the antioxidant potential of the molecule. The presence of electron-donating groups on the aromatic substituents further facilitates this process, leading to more potent antioxidant activity.

Other Reported Biological Activities

The versatile 5-aminothiazole scaffold has been incorporated into molecules exhibiting a wide range of other biological activities, highlighting its importance in drug discovery.

Antiviral: Novel aminothiazole derivatives have shown promising antiviral activity. For instance, a compound bearing a 4-trifluoromethylphenyl substituent in the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to oseltamivir (B103847) and amantadine. nih.gov

Anticonvulsant: Thiazole derivatives have been investigated for their anticonvulsant properties. nih.govbiointerfaceresearch.com For example, 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives have been synthesized and shown to protect against pentylenetetrazole (PTZ) and maximal electroshock (MES) induced convulsions in mice. nih.gov

Antidiabetic: Thiazole-containing compounds, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, are well-known for their antidiabetic effects. nih.govrasayanjournal.co.in Newer synthesized thiazole derivatives have also shown potential by inhibiting enzymes like α-glucosidase and α-amylase, and by restoring pancreatic insulin (B600854) secretion. ijpsjournal.comrjptonline.org

Antihypertensive: Certain thiazole derivatives bearing a pyrazole (B372694) moiety have exhibited good antihypertensive α-blocking activity with low toxicity when compared to minoxidil. clockss.org

Antileishmanial: A series of aminothiazoles have been synthesized and screened for their efficacy against visceral leishmaniasis. nih.gov Several compounds showed potent in vitro activity at sub-micromolar concentrations against Leishmania donovani. nih.gov

Anti-prion: 2-Aminothiazoles have been identified as a promising class of compounds with anti-prion activity. nih.gov They have been shown to reduce the levels of the misfolded, infectious isoform of the prion protein (PrPSc) in cell-based assays. nih.gov

Psychotropic, Anti-allergic, Pesticidal, Antiprotozoal, Antipyretic, Analgesic, and Antiurease Activities: The 2-aminothiazole scaffold has been associated with a broad range of other pharmacological effects, including psychotropic, anti-allergic, pesticidal, antiprotozoal, antipyretic, and analgesic activities, as reported in various screening studies. nih.govsemanticscholar.org While specific data for this compound in each of these areas is not extensively detailed in the provided context, the general activity of the aminothiazole class suggests the potential for derivatives of this compound to be active in these areas as well.

Comprehensive Mechanisms of Action at the Molecular Level

The pharmacological effects of this compound and its derivatives are underpinned by a variety of interactions at the molecular level. These interactions range from the formation of stable covalent bonds with specific amino acid residues in proteins to the establishment of intricate networks of non-covalent interactions, such as hydrogen bonds and electrostatic forces. Such interactions ultimately dictate the specific molecular targets and biological pathways that are modulated by this class of compounds.

Covalent Bond Formation with Cysteine Residues in Proteins

The thiol group (-SH) of cysteine is a potent nucleophile and is often involved in the catalytic cycles of enzymes. The reactivity of this group makes it a prime target for covalent modification by electrophilic compounds. The thiol group of this compound itself can potentially participate in disulfide bond formation with cysteine residues in proteins under oxidizing conditions, a common post-translational modification that can alter protein structure and function nih.gov.

While direct evidence for covalent bond formation between this compound and cysteine residues is not extensively documented in the reviewed literature, the inherent reactivity of the thiol group suggests this as a plausible mechanism of action for some of its derivatives. Cysteine residues are known to be targets for a variety of chemical modifications that can have significant functional and conformational consequences nih.govexplorationpub.comresearchgate.net. The modification of cysteine residues is a strategy employed by a number of drugs and is a key mechanism in various biological processes, including signal transduction and redox regulation explorationpub.com.

Roles of Hydrogen Bonding and Electrostatic Interactions

Non-covalent interactions, particularly hydrogen bonding and electrostatic interactions, play a crucial role in the mechanism of action of this compound derivatives. The 2-aminothiazole scaffold is rich in hydrogen bond donors (the amino group) and acceptors (the thiazole nitrogen), allowing for the formation of stable interactions with protein targets.

Studies on the crystal structures of various 2-aminothiazole derivatives have revealed extensive hydrogen-bonding networks uq.edu.auresearchgate.netsoton.ac.uk. A common motif observed is the formation of dimers through hydrogen bonds between the 2-amino group and the heterocyclic nitrogen atom of an adjacent molecule uq.edu.ausoton.ac.uk. This inherent capacity for hydrogen bonding is critical for the interaction of these compounds with the amino acid residues in the binding sites of their target proteins. For instance, in thiazole-containing amino acid residues, a semi-extended conformation is stabilized by an intramolecular hydrogen bond between the amide N-H group and the nitrogen atom of the thiazole ring bohrium.com. Molecular modeling studies of 2-aminothiazole derivatives have also indicated the importance of hydrogen bonding interactions with specific residues, such as threonine, in the binding site of their targets researchgate.net.

Interactions with Specific Molecular Targets and Biological Pathways

Research has identified several specific molecular targets for this compound derivatives, leading to the modulation of various biological pathways. A prominent target for this class of compounds is the enzyme family of carbonic anhydrases, as well as various protein kinases.

Carbonic Anhydrase Inhibition:

Derivatives of the closely related 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been shown to be potent inhibitors of human carbonic anhydrase (CA) isozymes, particularly hCA-I and hCA-II documentsdelivered.comnih.govnih.gov. These enzymes play a critical role in processes such as pH regulation and CO2 transport frontiersin.org. The inhibitory activity of these compounds is often significantly greater than that of the parent compound and can be comparable to or even exceed that of the clinically used inhibitor acetazolamide (B1664987) nih.govnih.gov. Thiazole derivatives containing a morpholine (B109124) moiety have also been identified as inhibitors of bovine carbonic anhydrase-II rsc.org.

| Compound Type | Target Isozyme | Observed Effect | Reference |

|---|---|---|---|

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I | IC50 values in the range of 3.25 to 4.75 µM for hydratase activity. | nih.gov |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC50 values in the range of 0.055 to 2.6 µM for hydratase activity. More potent inhibitors than the parent compound and acetazolamide. | nih.gov |

| Amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamide | hCA-II | Preferentially inhibited hCA-II with greater potency than the parent inhibitor. | nih.gov |

| Morpholine derived thiazoles | Bovine CA-II | Demonstrated inhibitory potential with a Ki value of 9.64 ± 0.007 μM for the most potent compound. | rsc.org |

Protein Kinase Inhibition:

The 2-aminothiazole scaffold is a key structural feature in a number of potent and selective protein kinase inhibitors nih.govrsc.org. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of cancer rsc.orgnih.gov. Derivatives of 2-aminothiazole have been developed as inhibitors for a range of kinases, including:

Aurora Kinases: Aminothiazole-based compounds have been developed as specific inhibitors of Aurora kinases, which are key regulators of mitosis nih.gov.

Src Family Kinases: Dasatinib, a potent inhibitor of Src family kinases and Bcr-Abl, contains a 2-aminothiazole moiety mdpi.com.

c-Jun N-terminal Kinase (JNK): A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as novel inhibitors of JNK researchgate.net.

Checkpoint Kinase 1 (Chk1): 2-Pyridylamino-thiazoles are a class of ATP-competitive inhibitors of Chk1, a crucial component of the DNA damage response pathway mdpi.com.

Hec1/Nek2: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have been designed as highly active inhibitors of Hec1/Nek2, which are involved in mitotic progression mdpi.comnih.gov.

| Target Kinase | Compound Class | Significance of Target | Reference |

|---|---|---|---|

| Aurora Kinases | Aminothiazoles | Key regulators of mitosis; implicated in various cancers. | nih.gov |

| Src Family Kinases | Aminothiazole derivative of dasatinib | Involved in cell proliferation, survival, and migration. | mdpi.com |

| c-Jun N-terminal Kinase (JNK) | 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles | Plays a role in stress responses, apoptosis, and inflammation. | researchgate.net |

| Checkpoint Kinase 1 (Chk1) | 2-Pyridylamino-thiazoles | Essential for the DNA damage response. | mdpi.com |

| Hec1/Nek2 | Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Involved in the regulation of mitotic progression. | mdpi.comnih.gov |

Other Molecular Targets:

In addition to carbonic anhydrases and protein kinases, derivatives of 5-aminothiazole have been found to interact with other novel molecular targets. For example, a series of 5-aminothiazole-based ligands have been identified as potent modulators of the protein-protein interaction functions of prolyl oligopeptidase (PREP), while having only weak inhibitory effects on its proteolytic activity nih.gov. This highlights the potential for aminothiazole derivatives to act as allosteric modulators, opening up new avenues for therapeutic intervention. Furthermore, aminothiazole compounds have been reported to act as ligands for estrogen receptors and as adenosine (B11128) receptor antagonists nih.gov.

Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of aminothiazole derivatives reveals characteristic vibrational bands that confirm their structural integrity. For instance, in derivatives of 2-amino-5-methylthiazole (B129938), the presence of an amine (NH2) group is confirmed by absorption bands around 3364 cm⁻¹. nih.gov The C=N stretching vibration within the thiazole (B1198619) ring typically appears in the region of 1620-1514 cm⁻¹. rsc.org In more complex structures incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety, the imine (–CH=N–) linkage shows a characteristic band between 1584 and 1603 cm⁻¹. nih.gov

Studies on related compounds like 2-amino-4-methylthiazole (B167648) have been conducted using matrix isolation FT-IR spectroscopy to analyze its structure and photochemistry. semanticscholar.orgnih.gov This technique, combined with theoretical calculations, helps in assigning the observed vibrational modes. semanticscholar.org The analysis of 2-aminothiazole-4-carboxylic acid photoproducts also heavily relies on FT-IR to identify new molecules formed during the reaction. mdpi.com

Table 1: Representative FT-IR Vibrational Frequencies for Aminothiazole Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3364 | N-H stretch (Amine) | nih.gov |

| 1620 - 1514 | C=N stretch (Thiazole ring) | rsc.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR: In the ¹H NMR spectra of aminothiazole derivatives, the chemical shifts of protons provide valuable structural clues. For example, in a derivative of 2-amino-5-methylthiazole, the protons of the amine group (NH₂) can appear as a broad singlet at around 7.17 ppm, which is exchangeable with D₂O. rsc.org The thiazole ring proton often appears as a singlet around 7.55 ppm. rsc.org In derivatives where the amine group is part of a larger Schiff base structure, the imine proton (–CH=N–) can be observed as a singlet at approximately 8.61 ppm. nih.gov The thiol (SH) proton in related thiol-containing heterocycles is typically found further downfield, for instance, at around 13.01 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum gives insight into the carbon framework of the molecule. For 2-amino-4-methyl-thiazole, the carbon atoms of the thiazole ring show signals at approximately 169.2 (C2-amine), 153.4 (C4), and 111.1 (C5) ppm. rsc.org In other 4-phenyl-2-aminothiazole derivatives, the C2 carbon attached to the amino group resonates around 168.8 ppm, while the C4 and C5 carbons appear at approximately 150.3 ppm and 102.0 ppm, respectively. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Aminothiazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Thiazole-H | ~6.93 - 7.55 | DMSO-d₆ | rsc.org |

| NH₂ | ~7.17 (broad) | DMSO-d₆ | rsc.org |

| SH | ~13.01 - 13.05 | DMSO-d₆ | nih.gov |

Table 3: Representative ¹³C NMR Chemical Shifts for Aminothiazole Derivatives

| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| C2 (C-NH₂) | ~169.2 | DMSO-d₆ | rsc.org |

| C4 | ~153.4 | DMSO-d₆ | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the analysis of various 5-aminothiazole-2-thiol derivatives, the mass spectra typically show a prominent M+1 peak, corresponding to the protonated molecular ion, which confirms the molecular formula. nih.gov This technique is instrumental in verifying the successful synthesis of target compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of 2-aminothiazole (B372263) shows absorption maxima that are characteristic of its electronic structure. nist.gov The position and intensity of these absorption bands are influenced by the solvent and the specific substituents on the thiazole ring. This technique is useful for quantitative analysis and for studying the electronic properties of the compound.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound. For a series of 2-amino-5-methylthiazole derivatives, the experimentally found percentages of C, H, and N were in close agreement with the calculated values, typically within a ±0.4% deviation, thus verifying their composition. nih.govnih.gov

Table 4: Example of Elemental Analysis Data for a 5-Aminothiazole Derivative (C₁₆H₁₆N₄O₃S₂)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 51.12 | 51.05 | nih.gov |

| H | 4.32 | 4.28 | nih.gov |

X-ray Diffraction (XRD) and Electron Microscopy (FESEM; EDX-Map) for Material Characterization

Field Emission Scanning Electron Microscopy (FESEM) and Energy-Dispersive X-ray Spectroscopy (EDX) mapping are employed to study the morphology and elemental distribution of materials, such as nanocatalysts used in the synthesis of 2-aminothiazoles. rsc.orgrsc.org FESEM images reveal the surface features and particle size, while EDX mapping confirms the presence and uniform distribution of elements like carbon, nitrogen, sulfur, iron, and silicon in the composite material. rsc.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability of a compound or material. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual material. DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions. For a magnetic nanocomposite used to catalyze aminothiazole synthesis, TGA showed weight loss in distinct temperature ranges, corresponding to the removal of water or organic solvents (120–200 °C) and the decomposition of organic functional groups (200–400 °C), confirming the thermal stability of the material. rsc.org

Theoretical and Computational Studies of 5 Aminothiazole 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules due to its favorable balance between computational cost and accuracy. DFT calculations for aminothiazole derivatives are typically performed using specific basis sets, such as B3LYP/6-31+G(d,p), to solve the Schrödinger equation and derive various molecular properties.

Optimization of Geometrical Structures and Derivation of Geometric Parameters

Table 1: Representative Calculated Geometrical Parameters for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not 5-Aminothiazole-2-thiol, and is intended to be illustrative of the outputs of such calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.41 | - |

| C-N (thiazole) | 1.33 - 1.38 | - |

| C=N (thiazole) | 1.32 - 1.34 | - |

| C-S (thiazole) | 1.72 - 1.76 | - |

| C-N-C (thiazole) | - | 108 - 112 |

| C-S-C (thiazole) | - | 88 - 92 |

Elucidation of Electronic Properties and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are central to its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

For aminothiazole derivatives, the HOMO is often localized on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO can be distributed over the thiazole ring and any electron-withdrawing substituents. In one study of a bis(2-aminothiazolium) succinate (B1194679) succinic acid complex, the HOMO and LUMO energies were calculated to be -7.133 eV and -1.598 eV, respectively, resulting in an energy gap of 5.534 eV. ingentaconnect.com This relatively large energy gap suggests good stability for this particular compound. ingentaconnect.com

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not this compound.)

| Orbital | Energy (eV) |

| HOMO | -7.133 |

| LUMO | -1.598 |

| Energy Gap (ΔE) | 5.534 |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials.

In studies of aminothiazole-derived Schiff bases, the negative electrostatic potential is typically located on nitrogen and oxygen atoms, indicating these as likely sites for protonation and coordination with electrophiles. conicet.gov.ar Conversely, the hydrogen atoms of the amino group and the thiazole ring often exhibit a positive potential, making them susceptible to nucleophilic attack.

Determination of Global Reactivity Parameters (e.g., Energy Gap, Sensitivity)

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Chemical Softness (S): 1 / (2η). The reciprocal of hardness.

Electrophilicity Index (ω): χ2 / (2η). A measure of the ability to accept electrons.

For the bis(2-aminothiazolium) succinate succinic acid complex, the calculated chemical hardness was 2.7671 eV and the electronegativity was 4.366 eV. ingentaconnect.com These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Representative Global Reactivity Parameters for an Aminothiazole Derivative. (Note: This data is for a related aminothiazole derivative, not this compound.)

| Parameter | Value (eV) |

| Ionization Potential (I) | 7.133 |

| Electron Affinity (A) | 1.598 |

| Electronegativity (χ) | 4.366 |

| Chemical Hardness (η) | 2.767 |

| Chemical Softness (S) | 0.181 |

| Electrophilicity Index (ω) | 3.443 |

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along a bond path between two atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals interactions), ρ is smaller and ∇²ρ is positive.

While specific QTAIM studies on this compound are not prevalent, research on other thiazole derivatives has utilized this method to characterize intramolecular and intermolecular interactions, such as hydrogen bonds and other non-covalent contacts that are crucial for crystal packing and molecular recognition. tandfonline.com For instance, in two novel thiazole derivatives, QTAIM was used to characterize the nature and magnitude of non-covalent interactions, finding that C-H···O hydrogen bonds were stronger than other non-covalent interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that encode structural, physicochemical, and electronic features of the molecules and then using statistical methods to correlate these descriptors with the observed activity.

QSAR studies have been conducted on various series of 2-aminothiazole (B372263) derivatives to understand the structural requirements for their biological activities, such as anticancer and enzyme inhibitory effects. rsc.org These studies typically involve the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of 2-aminothiazole derivatives with Hec1/Nek2 inhibitory activity, a QSAR model was developed that included descriptors such as Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the total molecular surface area (RPSA). rsc.org The statistical quality of this model was indicated by a high coefficient of determination (R²) of 0.8436 and a good cross-validated R² (Q²LOO) of 0.7965. rsc.org Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. These in silico techniques provide critical insights into the molecular basis of interaction, guiding the design and optimization of new therapeutic agents. Derivatives of the 2-aminothiazole scaffold, to which this compound belongs, have been extensively studied against a variety of biological targets.

Docking studies on 2-aminothiazole derivatives have revealed their potential to inhibit various enzymes by fitting into their active sites and forming key interactions. For instance, derivatives have been docked against oxidoreductase enzymes, which are involved in cellular redox homeostasis. asianpubs.org These studies show binding affinities ranging from -3.62 to -6.64 kcal/mol. asianpubs.org Another significant target is the UDP-N-acetylmuramate/l-alanine ligase, an essential enzyme in bacterial cell wall synthesis. researchgate.net Docking simulations against this enzyme have demonstrated that compounds with specific substitutions, such as hydroxyl groups on a benzene (B151609) ring, can achieve strong binding affinities, with reported values as high as -7.6 kcal/mol. researchgate.net

The anticancer potential of this scaffold has also been explored computationally. Targeting the Hec1/Nek2 protein complex, which is crucial for cell proliferation, has been a key strategy. nih.gov Molecular docking studies of 2-aminothiazole derivatives into the active site of Hec1/Nek2 have helped in understanding the key interactions necessary for inhibition and have guided the design of new lead molecules. nih.gov Furthermore, these compounds have been evaluated as potential inhibitors of 5-lipoxygenase (5-LOX), an enzyme pivotal in inflammatory pathways. nih.govlaccei.org

The interactions typically observed in these docking studies involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking. The amino group and the thiazole ring's nitrogen and sulfur atoms frequently act as hydrogen bond donors or acceptors, anchoring the ligand within the protein's active site. For example, in studies targeting COX-1, the residue Arg 120 was identified as a key interaction point responsible for the activity of thiazole-based compounds. mdpi.com Molecular dynamics (MD) simulations are often employed post-docking to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. nih.gov

| Protein Target | Protein Data Bank (PDB) ID | Therapeutic Area | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|